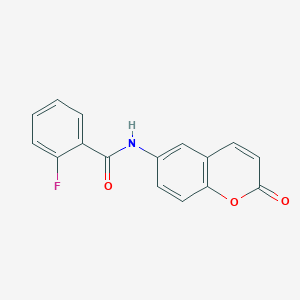
(4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine, also known as MDA-19, is a synthetic cannabinoid that was first developed in the 1990s. It belongs to the family of indole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MDA-19 has been found to have potential therapeutic applications due to its ability to selectively target the CB2 receptor, which is primarily expressed in immune cells.
Wirkmechanismus
(4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine is a selective CB2 receptor agonist, which means it binds to and activates the CB2 receptor. The CB2 receptor is primarily expressed in immune cells, and activation of this receptor has been shown to have anti-inflammatory and immunomodulatory effects. This compound has been found to have high selectivity for the CB2 receptor, with little to no activity at the CB1 receptor, which is primarily expressed in the brain.
Biochemical and Physiological Effects
This compound has been found to have potent anti-inflammatory effects, which are mediated through the activation of the CB2 receptor. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the migration of immune cells to sites of inflammation. This compound has also been found to have analgesic effects, and has been shown to reduce pain in animal models of neuropathic pain. Additionally, this compound has been found to have anti-cancer effects, and has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has several advantages for use in lab experiments. It is a highly selective CB2 receptor agonist, which allows for specific targeting of the CB2 receptor without affecting the CB1 receptor. This makes it a useful tool for studying the role of the CB2 receptor in various biological processes. Additionally, this compound has been extensively studied and optimized for synthesis, which allows for consistent and reliable production of the compound.
One limitation of this compound is its relatively low potency compared to other synthetic cannabinoids. This may limit its usefulness in certain applications, particularly those requiring high doses of the compound. Additionally, this compound has not been extensively studied in human clinical trials, which limits our understanding of its potential therapeutic applications in humans.
Zukünftige Richtungen
There are several future directions for research on (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine. One area of interest is the potential use of this compound in the treatment of inflammatory and autoimmune diseases, particularly those affecting the central nervous system. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and analgesic effects of this compound, as well as its potential as an anti-cancer agent. Finally, more studies are needed to fully characterize the pharmacokinetics and safety profile of this compound in humans.
Synthesemethoden
The synthesis of (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine involves several steps, including the condensation of 4-methoxy-3-biphenylcarboxylic acid with 4-methoxy-2,5-dimethylbenzylamine, followed by a series of reactions to form the final product. The synthesis of this compound has been extensively studied and optimized by several research groups, resulting in improved yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been found to have potent anti-inflammatory effects in vitro and in vivo, and has shown promise in animal models of multiple sclerosis, rheumatoid arthritis, and colitis. This compound has also been investigated for its potential as an analgesic and anti-cancer agent.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-16-13-23(26-4)17(2)12-20(16)15-24-21-14-19(10-11-22(21)25-3)18-8-6-5-7-9-18/h5-14,24H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKXYGHKEPMZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)

![methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851000.png)
![N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5851008.png)
![4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5851009.png)
![N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5851019.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5851026.png)
![ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5851032.png)

![4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B5851059.png)